molecular formula C11H20N2 B12109304 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile

2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile

Cat. No.: B12109304
M. Wt: 180.29 g/mol
InChI Key: YOVNOLNPSYYDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile is a chemical compound with the molecular formula C11H20N2. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile typically involves the reaction of 3,3,5,5-tetramethylpiperidine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Medicine: It may be investigated for potential therapeutic applications or as a precursor in drug synthesis.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways. The exact mechanism may vary depending on the context of its use.

Comparison with Similar Compounds

  • 2-(3,3,5,5-Tetramethylpiperidin-1-yl)ethanol
  • 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetaldehyde
  • 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetic acid

Comparison: Compared to these similar compounds, 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in specific synthetic applications and research contexts where the nitrile functionality is required.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile

InChI

InChI=1S/C11H20N2/c1-10(2)7-11(3,4)9-13(8-10)6-5-12/h6-9H2,1-4H3

InChI Key

YOVNOLNPSYYDGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1)CC#N)(C)C)C

Origin of Product

United States

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